3-Methyl-1H-pyrrole-2-carboxamide
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Overview
Description
3-Methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 3-methylpyrrole with a carboxylating agent. One common method is the reaction of 3-methylpyrrole with phosgene or its derivatives in the presence of a base, such as triethylamine, to form the corresponding carboxamide . Another approach involves the use of carbonyldiimidazole (CDI) as a carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Electrophiles such as halogens, sulfonyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted pyrrole derivatives
Scientific Research Applications
3-Methyl-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group can form hydrogen bonds with enzymes and receptors, modulating their activity. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxamide: Lacks the methyl group at the third position, resulting in different chemical reactivity and biological activity.
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamide: Contains additional chlorine substituents, which can enhance its antibacterial properties.
Uniqueness
3-Methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the pyrrole ring
Properties
IUPAC Name |
3-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-3-8-5(4)6(7)9/h2-3,8H,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXPNRBWXQJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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